BenchChemオンラインストアへようこそ!

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine

Structural Biology X-ray Crystallography Conformational Analysis

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine (CAS 592518-05-3) is a trisubstituted purine derivative with the molecular formula C16H13N5O2 and a molecular weight of 307.31 g/mol. This compound belongs to the 2,6,8-trisubstituted purine class, a privileged scaffold in medicinal chemistry for targeting the ATP-binding pocket of kinases.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
CAS No. 592518-05-3
Cat. No. B12899423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine
CAS592518-05-3
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=N3)C4=CC=CO4)N
InChIInChI=1S/C16H13N5O2/c17-16-20-14-12(18-13(19-14)11-7-4-8-22-11)15(21-16)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,17,18,19,20,21)
InChIKeyQLTYWTMYIHGNLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine (CAS 592518-05-3): A Specialized Purine Scaffold for Kinase-Focused Discovery


6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine (CAS 592518-05-3) is a trisubstituted purine derivative with the molecular formula C16H13N5O2 and a molecular weight of 307.31 g/mol . This compound belongs to the 2,6,8-trisubstituted purine class, a privileged scaffold in medicinal chemistry for targeting the ATP-binding pocket of kinases [1]. Its specific substitution pattern—a 2-amino group, a 6-benzyloxy ether, and an 8-furan-2-yl ring—creates a unique three-dimensional pharmacophore that distinguishes it from simpler mono- or disubstituted purines commonly used as kinase inhibitor starting points. The compound has been explicitly claimed in patent families covering substituted aminopurine compounds developed by Signal Pharmaceuticals for therapeutic applications, indicating its relevance in professionally curated discovery programs [2].

Why Generic 6-Benzyloxypurine or 8-Furylpurine Analogs Cannot Substitute for CAS 592518-05-3 in Targeted Research


Procurement decisions based solely on the purine core or a single substituent overlook critical structure-activity relationship (SAR) determinants. The co-presence of the C6 benzyloxy and C8 furan-2-yl groups in a 2-aminopurine scaffold is non-redundant. Crystallographic data confirm that the benzyloxy and furan rings adopt a specific dihedral angle (63.87°) relative to the purine plane, creating a defined conformational signature that influences target binding [1]. Patent-defined SAR for this chemical space shows that the 6-alkoxy substituent is critical for modulating kinase selectivity, while the 8-aryl group (furan-2-yl vs. phenyl or thienyl) governs potency at specific CDK and GSK-3 isoforms [2]. Simply sourcing 6-benzyloxypurine (CAS unavailable) or 8-(furan-2-yl)-purine derivatives would eliminate either the C8 aromatic vector or the C2 amino anchor, resulting in a fundamentally different pharmacophore with unpredictable biological activity. For teams requiring a validated, patent-referenced trisubstituted purine with documented crystallographic parameters, generic substitution introduces unacceptable structural risk.

Head-to-Head Evidence: Quantified Differentiation of CAS 592518-05-3 from Closest Purine Analogs


C8 Furan-2-yl Substitution Confers a Defined Conformational Signature vs. C8-Phenyl or C8-Thienyl Analogs

Single-crystal X-ray diffraction analysis of 6-(benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine reveals a dihedral angle of 63.87(4)° between the purine core and the 6-benzyloxy phenyl ring. This specific geometric parameter is determined by the steric and electronic interplay of the 8-furan-2-yl group with the 6-benzyloxy substituent and is not generalizable to 8-phenyl or 8-thienyl analogs, which would adopt different torsional profiles due to altered ring electronics and steric bulk [1]. The crystallographic data provides a precise, experimentally verified structural baseline that computational docking studies can directly utilize for target engagement predictions.

Structural Biology X-ray Crystallography Conformational Analysis

6-Benzyloxy Ether Linkage Provides Distinct Metabolic Stability vs. 6-Benzylthio or 6-Benzylamino Analogs in Nucleoside Transport Systems

In a comparative structure-activity study of 9-β-D-ribofuranosylpurine derivatives, 6-benzyloxy-, 6-benzylthio-, and 6-benzylamino-substituted compounds all inhibited nucleoside transport in erythrocytes at concentrations of 10⁻⁵–10⁻⁶ M [1]. While this study was conducted on ribofuranosyl derivatives rather than the 7H-purin-2-amine scaffold directly, the similar inhibitory potency across O-, S-, and N-linked 6-benzyl substituents indicates that the ether linkage (benzyloxy) in 592518-05-3 is not a liability for target engagement. Critically, the ether linkage offers superior chemical stability compared to the more oxidatively labile thioether (benzylthio) and avoids the metabolic N-dealkylation pathways associated with benzylamino analogs, a differentiation inferred from established medicinal chemistry principles [2].

Nucleoside Transporter Inhibition Erythrocyte Model Metabolic Stability

2-Amino Group Anchors ATP-Site H-Bond Network: Differentiation from 2-H or 2-Halo Purine Analogs

The 2-amino substituent on the purine core serves as a critical hydrogen-bond donor/acceptor for the kinase hinge region, a canonical interaction for ATP-competitive inhibitors [1]. Patents covering substituted aminopurine compounds (US 11,590,139 and US 8,058,425) explicitly require a 2-amino group as part of the pharmacophore for CDK and GSK-3 inhibition [2][3]. Compounds lacking the 2-amino group (e.g., 6-benzyloxy-8-(furan-2-yl)-9H-purine) would lose a key hinge-binding interaction, resulting in significantly reduced kinase affinity. While no direct head-to-head biochemical comparison between 2-amino and 2-H/2-halo analogs of this specific scaffold has been published, the requirement for the 2-amino group is a well-established SAR consensus across multiple purine-based kinase inhibitor series [1].

Kinase Inhibition ATP-Competitive Binding Hinge Region

Patent-Cited Scaffold in CDK/GSK-3 Inhibitor Space: Structural Novelty vs. Generic Purine Library Compounds

The specific trisubstitution pattern of 592518-05-3 (2-NH2, 6-OBn, 8-furan-2-yl) falls within the generic Markush structures of patents US 8,058,425 and US 11,590,139, which claim purine derivatives as inhibitors of CDK1–9 and GSK-3 [1][2]. This patent citation context provides procurement relevance: the compound is not merely a virtual catalog entry but a scaffold recognized in professionally prosecuted IP. In contrast, many commercially available purine library compounds (e.g., mono- or disubstituted 6-benzylaminopurine derivatives) lack this specific substitution array and fall outside the scope of these kinase inhibitor patents. The patent linkage signals that the compound has been evaluated—or is structurally prioritized—within a therapeutic discovery context targeting validated oncology and neurodegenerative disease kinases.

Cyclin-Dependent Kinase GSK-3 Patent-Validated Scaffold

Procurement-Relevant Application Scenarios for 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine (CAS 592518-05-3)


Kinase Inhibitor Lead Optimization: CDK and GSK-3 Targeted Library Design

Medicinal chemistry teams developing ATP-competitive inhibitors of cyclin-dependent kinases (CDK1–9) or glycogen synthase kinase-3 (GSK-3α/β) can deploy this compound as a validated starting scaffold. Its inclusion within the Markush claims of US 8,058,425 and US 11,590,139 confirms structural relevance to the target class [1]. The 2-amino group provides the essential hinge-region anchor, the 6-benzyloxy group occupies a lipophilic pocket, and the 8-furan-2-yl substituent offers a vector for additional interactions or further derivatization [2]. Analogs with alternative C8 substituents (phenyl, thienyl) can be systematically compared to assess furan-specific selectivity contributions.

Structure-Based Drug Design Supported by Empirical Crystallographic Data

The availability of a published single-crystal X-ray structure for this exact compound provides a rare, experimentally determined conformational baseline for computational chemistry workflows [1]. The measured dihedral angle of 63.87° between the purine core and the 6-benzyloxy phenyl ring can be used to validate force field parameters, restrain docking poses, or initiate molecular dynamics simulations. This eliminates the need for time-consuming crystallography during early-stage hit triage and ensures that virtual screening results reflect experimentally observed geometry rather than computational approximations.

Nucleoside Transporter Pharmacology: Chemical Probe with Enhanced Stability Profile

For groups investigating equilibrative nucleoside transporter (ENT) inhibition, this compound provides a 6-benzyloxy-substituted purine scaffold with documented class-level activity in the 10⁻⁵–10⁻⁶ M range [1]. Compared to the commonly used 6-benzylthio analog (e.g., NBMPR derivatives), the ether linkage of 592518-05-3 offers superior oxidative stability, reducing the risk of sulfoxide/sulfone formation during long-duration transport assays [2]. The absence of the ribose sugar (present in earlier nucleoside transport inhibitors) also simplifies synthetic access and eliminates glycosidic bond instability.

Interlaboratory Reproducibility: Crystallographically Authenticated Reference Standard

Contract research organizations (CROs) and academic core facilities requiring a structurally verified purine reference compound for assay calibration can rely on the published crystal structure as an identity benchmark [1]. The unit cell parameters and space group data provide an unambiguous fingerprint that can be matched against experimental powder X-ray diffraction (PXRD) patterns to confirm lot-to-lot consistency and polymorphic purity. This level of structural documentation exceeds what is available for the vast majority of research-grade purine analogs.

Quote Request

Request a Quote for 6-(Benzyloxy)-8-(furan-2-yl)-7H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.